2-(3-Bromo-2-butoxy-5-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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Overview
Description
2-(3-Bromo-2-butoxy-5-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boronic ester compound known for its utility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound features a bromine atom, a butoxy group, and a fluorine atom on a phenyl ring, which are connected to a dioxaborolane moiety. The presence of these functional groups makes it a versatile intermediate in the synthesis of various organic molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Bromo-2-butoxy-5-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the following steps:
Bromination: The starting material, 2-butoxy-5-fluorophenol, undergoes bromination using bromine or a brominating agent like N-bromosuccinimide (NBS) to introduce the bromine atom at the 3-position of the phenyl ring.
Boronic Ester Formation: The brominated intermediate is then reacted with bis(pinacolato)diboron in the presence of a palladium catalyst and a base such as potassium carbonate. This step forms the boronic ester moiety, resulting in the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(3-Bromo-2-butoxy-5-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes several types of chemical reactions, including:
Suzuki-Miyaura Cross-Coupling: This is the most common reaction, where the boronic ester reacts with aryl or vinyl halides in the presence of a palladium catalyst to form biaryl or substituted alkenes.
Oxidation: The boronic ester can be oxidized to form the corresponding phenol.
Substitution: The bromine atom can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Palladium Catalysts: Palladium(II) acetate or tetrakis(triphenylphosphine)palladium(0) are commonly used.
Bases: Potassium carbonate, sodium hydroxide, or cesium carbonate.
Solvents: Tetrahydrofuran (THF), dimethylformamide (DMF), or toluene.
Oxidizing Agents: Hydrogen peroxide or sodium perborate for oxidation reactions.
Major Products
Biaryls: Formed through Suzuki-Miyaura cross-coupling.
Phenols: Resulting from oxidation of the boronic ester.
Substituted Phenyl Derivatives: Produced via nucleophilic substitution of the bromine atom.
Scientific Research Applications
2-(3-Bromo-2-butoxy-5-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has a wide range of applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules, pharmaceuticals, and agrochemicals.
Medicinal Chemistry: Employed in the development of new drugs, particularly those targeting cancer and inflammatory diseases.
Material Science: Utilized in the creation of advanced materials, such as polymers and electronic components.
Biological Studies: Acts as a probe or ligand in biochemical assays and imaging studies.
Mechanism of Action
The mechanism of action of 2-(3-Bromo-2-butoxy-5-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in Suzuki-Miyaura cross-coupling involves the following steps:
Oxidative Addition: The palladium catalyst inserts into the carbon-halogen bond of the aryl halide.
Transmetalation: The boronic ester transfers its aryl group to the palladium complex.
Reductive Elimination: The palladium complex forms the biaryl product and regenerates the palladium catalyst.
Comparison with Similar Compounds
Similar Compounds
- 2-(3-Bromo-2-ethoxy-5-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- 2-(3-Bromo-2-butoxy-5-chlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- 2-(3-Bromo-2-butoxy-5-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Uniqueness
The unique combination of bromine, butoxy, and fluorine substituents on the phenyl ring of 2-(3-Bromo-2-butoxy-5-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane imparts distinct reactivity and selectivity in cross-coupling reactions. This makes it particularly valuable in the synthesis of complex molecules where precise control over functional group placement is crucial.
Properties
IUPAC Name |
2-(3-bromo-2-butoxy-5-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23BBrFO3/c1-6-7-8-20-14-12(9-11(19)10-13(14)18)17-21-15(2,3)16(4,5)22-17/h9-10H,6-8H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICLHVXDSMODTHD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2OCCCC)Br)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23BBrFO3 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.1 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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